4-Cyclohexylbenzene-1-sulfonyl fluoride
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Overview
Description
4-Cyclohexylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C12H15FO2S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their reactivity and utility in various chemical processes. Sulfonyl fluorides are valuable intermediates in organic synthesis and have applications in medicinal chemistry, materials science, and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylbenzene-1-sulfonyl fluoride typically involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. One common method is a one-pot synthesis that uses mild reaction conditions and readily available reagents. This process involves the use of a fluorinating agent to convert the sulfonate or sulfonic acid precursor into the desired sulfonyl fluoride .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of fluorinating agents and reaction conditions is crucial to ensure the scalability and safety of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, alcohols), oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other sulfonyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
4-Cyclohexylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in chemical biology for the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Cyclohexylbenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyclohexylbenzene-1-sulfonyl fluoride include other sulfonyl fluorides, such as:
- Benzenesulfonyl fluoride
- Methanesulfonyl fluoride
- Tosyl fluoride
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and other applications .
Properties
IUPAC Name |
4-cyclohexylbenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOIUYFDWRECR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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